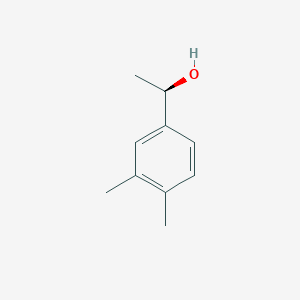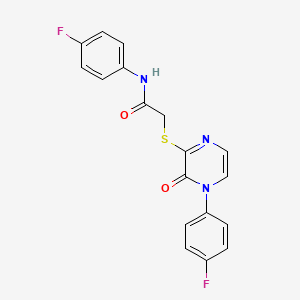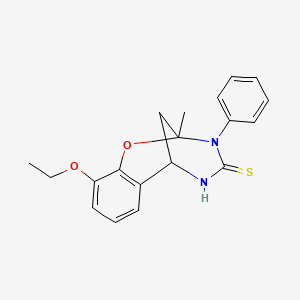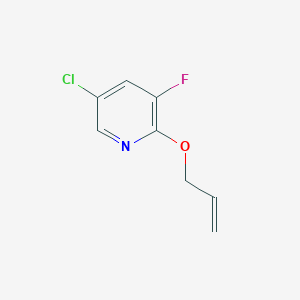
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol, also known as (1R)-1-(3,4-dimethylphenyl)ethanol, is an organic compound with a molecular formula of C10H14O. It is a colorless liquid at room temperature with a mild sweet aroma. It is used in a variety of industries, including pharmaceuticals, cosmetics, and fragrances. It is also known as levomenthol and is a common ingredient in many over-the-counter medications.
Applications De Recherche Scientifique
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol has a wide range of scientific research applications. It is used as a reagent in the synthesis of various compounds, such as N-aryl-3-methylbenzamides and N-aryl-4-methylbenzamides. It is also used as a substrate in the study of the metabolism of various compounds, such as drugs and pesticides. Additionally, it is used as a model compound in the study of various organic reactions, such as the Diels-Alder reaction.
Mécanisme D'action
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol is believed to act as an agonist of the transient receptor potential ankyrin 1 (TRPA1) channel. The TRPA1 channel is a non-selective cation channel found on the surface of cells that is activated by a variety of compounds, including (1R)-1-(3,4-dimethylphenyl)ethan-1-ol. Activation of the TRPA1 channel results in an influx of calcium ions, which leads to a variety of physiological effects.
Biochemical and Physiological Effects
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have anti-nociceptive effects, meaning that it can reduce the sensitivity of nerve endings to painful stimuli. Additionally, it has been shown to have antispasmodic effects, meaning that it can reduce the frequency and intensity of muscle spasms.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol in laboratory experiments has a variety of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, it is highly flammable and should be handled with care. Additionally, it has a low solubility in water, so it is not suitable for experiments involving aqueous solutions.
Orientations Futures
There are a variety of potential future directions for the use of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol. One potential direction is the development of new pharmaceuticals and other compounds based on its structure. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to new therapeutic uses. Additionally, its use as a model compound in organic reactions could lead to the development of new synthetic methods. Finally, its use in the study of metabolic pathways could lead to new insights into the biochemistry of various compounds.
Méthodes De Synthèse
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol is synthesized through a two-step process. First, a Grignard reaction is used to form the (1R)-1-(3,4-dimethylphenyl)ethan-1-ylmagnesium bromide. This is then reacted with aqueous acid to form the desired product. This reaction is typically carried out in a solvent such as toluene or ethyl acetate.
Propriétés
IUPAC Name |
(1R)-1-(3,4-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTSQZZOTXFJJG-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2726839.png)





![3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2726849.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2726850.png)


![2-(2,2-diphenylacetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726855.png)
![2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B2726856.png)
![N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2726859.png)